5-Bromo-3,7-dimethyl-1-benzofuran-2-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-3,7-dimethyl-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-6-3-8(12)4-9-7(2)10(5-13)14-11(6)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSLDBHOPGHBEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2C)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-3,7-dimethyl-1-benzofuran-2-carbaldehyde typically involves the bromination of 3,7-dimethyl-1-benzofuran-2-carbaldehyde. One common method is the bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromine atom at the 5-position of the benzofuran ring.
Chemical Reactions Analysis
5-Bromo-3,7-dimethyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
5-Bromo-3,7-dimethyl-1-benzofuran-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-3,7-dimethyl-1-benzofuran-2-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
5-Bromo-3,7-dimethyl-1-benzofuran-2-carbaldehyde can be compared with other benzofuran derivatives, such as:
5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde: This compound has a methoxy group at the 7-position, which may impart different chemical and biological properties.
5-Bromo-3,7-dimethyl-1-benzofuran-2-carboxylic acid:
The unique combination of the bromine atom and the aldehyde group in this compound makes it a valuable intermediate for the synthesis of various biologically active compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
